4'''-Aclacinomycinamide

描述

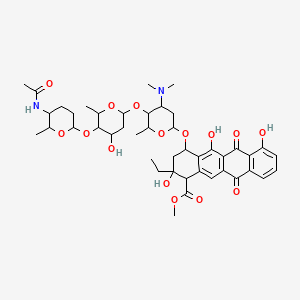

4'''-Aclacinomycinamide is a structurally complex anthracycline derivative characterized by a tetracyclic aglycone core linked to a sugar moiety. Its molecular formula is C₃₆H₄₄NO₁₅, with an InChIKey of VUJXGMAFQKZQPQ-UHFFFAOYSA-N and SMILES notation of CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(CC4C(C3)C(C5=CC(=O)C6=C(C5=O)C(=C7C(=O)C=CC(=O)C7=C6O4)O)O)C(=O)NC)CO)O)O)O)O . The compound features a planar anthraquinone backbone, an amide group at the 4''' position, and a deoxyaminosugar (rhodosamine) linked via a glycosidic bond.

属性

CAS 编号 |

79366-08-8 |

|---|---|

分子式 |

C44H58N2O15 |

分子量 |

854.9 g/mol |

IUPAC 名称 |

methyl 4-[5-[5-(5-acetamido-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C44H58N2O15/c1-9-44(54)18-30(35-24(37(44)43(53)55-8)15-25-36(40(35)52)39(51)34-23(38(25)50)11-10-12-28(34)48)59-32-16-27(46(6)7)41(20(3)57-32)61-33-17-29(49)42(21(4)58-33)60-31-14-13-26(19(2)56-31)45-22(5)47/h10-12,15,19-21,26-27,29-33,37,41-42,48-49,52,54H,9,13-14,16-18H2,1-8H3,(H,45,47) |

InChI 键 |

CBAHKCBTZPLJAP-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)NC(=O)C)O)N(C)C)O |

规范 SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)NC(=O)C)O)N(C)C)O |

其他CAS编号 |

79391-09-6 |

同义词 |

4'''-aclacinomycinamide |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4'''-Aclacinomycinamide and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | C₃₆H₄₄NO₁₅ | 742.73 | Anthraquinone, amide, deoxyaminosugar | Tetracyclic aglycone, glycosidic linkage |

| Apigenin 4'-O-rhamnoside | C₂₁H₂₀O₉ | 416.38 | Flavone, rhamnose sugar | Flavonoid backbone, O-glycosidic bond |

| 4'-Methyldodecane-1-sulfonanilide | C₁₉H₃₃NO₂S | 363.54 | Sulfonamide, alkyl chain | Linear sulfonamide with methylphenyl substitution |

| 4'-Aminoacetanilide | C₈H₁₀N₂O | 150.18 | Acetamide, aromatic amine | Planar acetamide-aniline hybrid |

Key Observations:

Anthracycline vs. Flavonoid Scaffolds: Unlike Apigenin 4'-O-rhamnoside (a flavonoid glycoside), this compound’s anthraquinone core enables DNA intercalation, a critical mechanism for anthracycline antitumor activity .

Amide Functionalization: The 4'''-amide group in this compound distinguishes it from sulfonamide-based compounds like 4'-Methyldodecane-1-sulfonanilide, which lack planar aromatic systems necessary for intercalation .

Glycosylation Patterns: Both this compound and Apigenin 4'-O-rhamnoside contain sugar moieties, but the deoxyaminosugar in the former enhances cellular uptake and target specificity compared to rhamnose .

Physicochemical Properties and Pharmacological Implications

Solubility and Stability

- This compound: Moderate water solubility due to glycosylation; stability is pH-dependent, with degradation observed under alkaline conditions .

- Apigenin 4'-O-rhamnoside: Low aqueous solubility typical of flavonoids; enhanced stability in acidic environments .

- 4'-Methyldodecane-1-sulfonanilide : Hydrophobic (logP ~5.2), requiring lipid-based formulations for delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。